Cas no 1805587-01-2 (5-Aminomethyl-4-cyano-2-nitrobenzoic acid)

5-Aminomethyl-4-cyano-2-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- 5-Aminomethyl-4-cyano-2-nitrobenzoic acid
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- インチ: 1S/C9H7N3O4/c10-3-5-1-7(9(13)14)8(12(15)16)2-6(5)4-11/h1-2H,3,10H2,(H,13,14)
- InChIKey: GUJKIVHKWGLRGW-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(C=C(C#N)C(CN)=C1)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 342
- トポロジー分子極性表面積: 133
- 疎水性パラメータ計算基準値(XlogP): -2.4
5-Aminomethyl-4-cyano-2-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018951-250mg |
5-Aminomethyl-4-cyano-2-nitrobenzoic acid |
1805587-01-2 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015018951-1g |
5-Aminomethyl-4-cyano-2-nitrobenzoic acid |
1805587-01-2 | 97% | 1g |
1,579.40 USD | 2021-06-18 | |
Alichem | A015018951-500mg |
5-Aminomethyl-4-cyano-2-nitrobenzoic acid |
1805587-01-2 | 97% | 500mg |
798.70 USD | 2021-06-18 |
5-Aminomethyl-4-cyano-2-nitrobenzoic acid 関連文献
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1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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5-Aminomethyl-4-cyano-2-nitrobenzoic acidに関する追加情報
Introduction to 5-Aminomethyl-4-cyano-2-nitrobenzoic acid (CAS No. 1805587-01-2) and Its Emerging Applications in Chemical Biology
5-Aminomethyl-4-cyano-2-nitrobenzoic acid, identified by the chemical identifier CAS No. 1805587-01-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound, featuring a benzoic acid backbone with substituents including an amino group, a cyano group, and a nitro group, presents a rich scaffold for further functionalization and exploration in drug discovery, material science, and biochemical research.
The structural motif of 5-Aminomethyl-4-cyano-2-nitrobenzoic acid makes it an intriguing candidate for medicinal chemistry applications. The presence of both electron-withdrawing (cyano and nitro) and electron-donating (amino) groups allows for fine-tuning of electronic properties, which is crucial for designing molecules with specific biological activities. In recent years, there has been a surge in interest toward heterocyclic compounds derived from benzoic acid derivatives due to their demonstrated efficacy in modulating various biological pathways.
One of the most compelling aspects of 5-Aminomethyl-4-cyano-2-nitrobenzoic acid is its potential as a precursor for synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in inflammatory and metabolic diseases. For instance, studies have shown that derivatives of this molecule exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway. This has opened up avenues for exploring its therapeutic potential in conditions such as arthritis and cardiovascular diseases.
Moreover, the cyano group in 5-Aminomethyl-4-cyano-2-nitrobenzoic acid serves as a versatile handle for further chemical transformations, enabling the introduction of additional functional groups through nucleophilic addition or condensation reactions. This flexibility has been exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where such benzoic acid derivatives act as ligands to stabilize metal ions. These materials have applications ranging from catalysis to gas storage, underscoring the compound's broad utility beyond traditional pharmaceuticals.
In the realm of biochemical research, 5-Aminomethyl-4-cyano-2-nitrobenzoic acid has been utilized as a substrate or inhibitor in enzymatic assays. Its structural features allow it to mimic natural substrates or interfere with enzyme-substrate interactions, providing insights into metabolic pathways and enzyme mechanisms. For example, researchers have employed this compound to study the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding how such compounds interact with these enzymes can aid in designing drugs with improved pharmacokinetic profiles.
The nitro group in 5-Aminomethyl-4-cyano-2-nitrobenzoic acid also contributes to its reactivity, enabling redox processes that are relevant in bioenergetics and signal transduction. Recent studies have explored the use of nitroaromatic compounds as probes for studying redox-sensitive signaling pathways in cells. The ability of these compounds to undergo reduction or oxidation under physiological conditions makes them valuable tools for investigating cellular responses to stress or therapeutic interventions.
From an industrial perspective, 5-Aminomethyl-4-cyano-2-nitrobenzoic acid represents a promising building block for fine chemicals and specialty materials. Its synthesis involves well-established organic reactions, making it accessible for large-scale production. Additionally, its stability under various conditions enhances its suitability for industrial applications where reliability is paramount. Companies specializing in custom synthesis have reported successful production runs of this compound, catering to both academic and industrial clients.
The growing body of research on 5-Aminomethyl-4-cyano-2-nitrobenzoic acid highlights its significance as a multifunctional compound with broad applications. As synthetic methodologies continue to advance, new derivatives and analogs are likely to be explored, further expanding its utility in drug discovery and material science. Collaborative efforts between chemists, biologists, and engineers will be essential to fully harness the potential of this versatile molecule.
In conclusion,5-Aminomethyl-4-cyano-2-nitrobenzoic acid (CAS No. 1805587-01-2) stands out as a compound of considerable interest due to its unique structural features and diverse applications. Whether used as a starting material for drug development or a probe for biochemical studies,5-Aminomethyl-4-cyano-2-nitrobenzoic acid continues to contribute significantly to advancements across multiple scientific disciplines.
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